2,4-Diacetylphloroglucinol
Overview
Description
2,4-Diacetylphloroglucinol (2,4-DAPG) is a natural phenol found in several bacteria, specifically strains of the Gram-negative bacterium Pseudomonas fluorescens . This compound is responsible for the anti-phytopathogenic and biocontrol properties in these strains . It is also an antifungal secondary metabolite and broad-spectrum antibiotic used to control plant diseases .
Synthesis Analysis
The key synthases coding by the phlACBD gene cluster from the strain Pseudomonas fluorescens CHA0 were overexpressed in E. coli BL21 (DE3) to produce 2,4-DAPG . The marA, phlE, and acc genes were also overexpressed to enhance 2,4-DAPG biosynthesis . A series of DAPG ester analogues with diverse lengths of acyl substitution on aromatic hydroxyls were synthesized and characterized .Molecular Structure Analysis
The molecular structure of 2,4-DAPG is complex and involves several key genes in its formation . The gene phlD encodes a type III polyketide synthase responsible for the conversion of three molecules of malonyl-CoA to phloroglucinol (PG) . Then, the acetyltransferase encoded by phlACB catalyzes the acetylation of PG to monoacetylphloroglucinol (MAPG) and 2,4-DAPG .Chemical Reactions Analysis
The biosynthesis of 2,4-DAPG is regulated by a gene cluster termed phlACBDEFGH . The enzymes directly involved in the formation of 2,4-DAPG are encoded by the genes phlACBD located in a single operon . The synthetic ability of 2,4-DAPG could be increased by expressing the acc, marA, and phlE genes .Physical And Chemical Properties Analysis
2,4-DAPG has a chemical formula of C10H10O5 and a molar mass of 210.18 g/mol . It is a solid compound and has a solubility of 90 mg/mL in DMSO .Scientific Research Applications
1. Plant Pathogen Control in Agriculture
Scientific Field:
Plant Pathology and Agricultural Sciences
Summary:
DAPG is a secondary metabolite produced by certain rhizobacteria, particularly fluorescent Pseudomonas spp. It exhibits broad-spectrum antiviral, antimicrobial, and anti-peronosporomycetes activities. In the context of agriculture, DAPG plays a crucial role in controlling root diseases caused by fungal pathogens.
Methods of Application:
Experimental Procedures:
Results:
- Disease Suppression : DAPG inhibits the growth of various pathogens, including fungi like Thielaviopsis basicola, responsible for black root rot in tobacco plants .
2. Biomedical Applications
Scientific Field:
Biomedical Research and Pharmaceutical Sciences
Summary:
DAPG exhibits diverse biological activities beyond agriculture. It has shown anti-helminthic, antiviral, and anti-protozoal properties, as well as anticancer activity.
Methods of Application:
Experimental Procedures:
Results:
Safety And Hazards
Future Directions
Efforts toward the development of a straightforward greener Gram-scale synthesis of 2,4-DAPG have been developed . This work showed the potential application of engineered E. coli to get high production of target compounds . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of 2,4-DAPG compound biosynthesis and a greater potential of microbial production .
properties
IUPAC Name |
1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFQYJYNWXNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175995 | |
Record name | 2,4-Diacetylphloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetylphloroglucinol | |
CAS RN |
2161-86-6 | |
Record name | 2,4-Diacetylphloroglucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2161-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diacetylphloroglucinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diacetylphloroglucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diacetylbenzene-1,3,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIACETYLPHLOROGLUCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV4YYO3WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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